molecular formula C6H13NO B2365481 (5S)-2,5-Dimethylmorpholine CAS No. 2470384-79-1

(5S)-2,5-Dimethylmorpholine

Cat. No. B2365481
CAS RN: 2470384-79-1
M. Wt: 115.176
InChI Key: RPSYMAMREDJAES-ZBHICJROSA-N
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Description

“(5S)-2,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(5S)-2,5-Dimethylmorpholine” consists of a six-membered ring containing one oxygen atom and one nitrogen atom . The remaining four positions in the ring are occupied by carbon atoms, two of which are substituted with methyl groups .


Physical And Chemical Properties Analysis

“(5S)-2,5-Dimethylmorpholine” is a liquid at room temperature . It has a molecular weight of 115.18 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis of 3,3-dimethylmorpholine-2,5-diones, which are related to (5S)-2,5-Dimethylmorpholine, involves 'direct amide cyclization' of linear precursors. X-ray crystallography established the structures of these compounds, highlighting their significance in chemical synthesis and structural analysis (Mawad et al., 2010).

Chemical Reactions and Molecular Interactions

  • Reaction with Secondary Amines : 2,5-Dimethyl-3,4-dinitrothiophen reacts with morpholine, producing derivatives such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. This study provides insights into the chemical behavior and potential applications of compounds related to (5S)-2,5-Dimethylmorpholine (Mugnoli et al., 1980).

Potential in Anticancer Research

  • Cytotoxicity and Anticancer Potential : Research on 2-(N-cyclicamino)chromone derivatives, structurally related to (5S)-2,5-Dimethylmorpholine, demonstrates their cytotoxicity against human oral squamous cell carcinoma, indicating potential applications in anticancer drug design (Shi et al., 2018).

Application in Drug Synthesis

  • Novel Angiotensin II Receptor Antagonist Synthesis : The synthesis of a novel angiotensin II receptor antagonist involving a compound structurally similar to (5S)-2,5-Dimethylmorpholine showcases its relevance in the development of new therapeutic agents (Zheng et al., 2014).

Safety and Hazards

“(5S)-2,5-Dimethylmorpholine” is classified as dangerous with hazard statements including H226, H315, H318, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

(5S)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-2,5-Dimethylmorpholine

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